molecular formula C17H11BrO5 B3632516 2-oxo-2H-chromen-4-yl 5-bromo-2-methoxybenzoate

2-oxo-2H-chromen-4-yl 5-bromo-2-methoxybenzoate

Cat. No.: B3632516
M. Wt: 375.2 g/mol
InChI Key: CQKRDBRYSBCCOI-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-4-yl 5-bromo-2-methoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of compounds known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-4-yl 5-bromo-2-methoxybenzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 5-bromo-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-4-yl 5-bromo-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-oxo-2H-chromen-4-yl 5-bromo-2-methoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-4-yl 5-bromo-2-methoxybenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. This inhibition leads to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2H-chromen-4-yl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.

    2-oxo-2H-chromen-4-yl 4-methoxybenzoate: Similar structure but with a methoxy group instead of bromine.

    2-oxo-2H-chromen-4-yl 4-nitrobenzoate: Similar structure but with a nitro group instead of bromine.

Uniqueness

2-oxo-2H-chromen-4-yl 5-bromo-2-methoxybenzoate is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2-oxochromen-4-yl) 5-bromo-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO5/c1-21-13-7-6-10(18)8-12(13)17(20)23-15-9-16(19)22-14-5-3-2-4-11(14)15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKRDBRYSBCCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)OC2=CC(=O)OC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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